5-Bromo-2,3-dihydroquinolin-4(1H)-one

Catalog No.
S814978
CAS No.
1391268-61-3
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-dihydroquinolin-4(1H)-one

CAS Number

1391268-61-3

Product Name

5-Bromo-2,3-dihydroquinolin-4(1H)-one

IUPAC Name

5-bromo-2,3-dihydro-1H-quinolin-4-one

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2

InChI Key

ZVJZGPYDOMMMMA-UHFFFAOYSA-N

SMILES

C1CNC2=C(C1=O)C(=CC=C2)Br

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)Br

General Research on Dihydroquinolinones

While information on 5-Bromo-2,3-dihydroquinolin-4(1H)-one is scarce, research on the broader class of dihydroquinolinones is more prevalent. Dihydroquinolinones are a class of organic compounds containing a fused bicyclic ring structure. They have been studied for their potential applications in various fields, including:

  • Medicinal chemistry: Due to their structural similarity to naturally occurring alkaloids with various bioactivities, dihydroquinolinones are being investigated for their potential as therapeutic agents source: .
  • Materials science: Some dihydroquinolinones exhibit interesting photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices source.

5-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound characterized by a quinoline core with a bromine substituent at the 5-position. Its molecular formula is C9H8BrN, and it features a bicyclic structure that includes both a benzene ring and a pyridine-like nitrogen atom. This compound is notable for its versatility in

The compound can participate in various chemical transformations due to the presence of the bromine atom, which serves as an effective leaving group. Key reactions include:

  • Cross-Coupling Reactions: The bromine at the 5-position can be utilized in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. These allow for the introduction of diverse substituents, leading to various trisubstituted derivatives.
  • Oxidation: Under certain conditions, 5-bromo-2,3-dihydroquinolin-4(1H)-one can undergo oxidation to form quinoline derivatives .
  • Formation of Heterocycles: It can also be transformed into other heterocyclic systems through reactions with palladium chloride under specific conditions.

Research indicates that compounds related to 5-bromo-2,3-dihydroquinolin-4(1H)-one exhibit significant biological activities. For instance, derivatives of quinolinones have been studied for their potential as antimicrobial agents and inhibitors of various enzymes involved in disease pathways. The biological relevance of this compound class suggests that 5-bromo-2,3-dihydroquinolin-4(1H)-one could serve as a lead compound for drug development .

Several methods exist for synthesizing 5-bromo-2,3-dihydroquinolin-4(1H)-one:

  • Bromination: One common method involves brominating 2,3-dihydroquinolin-4(1H)-one using N-bromosuccinimide as a brominating agent in solvents like carbon tetrachloride and chloroform at room temperature.
  • Palladium-Catalyzed Reactions: Another approach includes using palladium-catalyzed cross-coupling reactions starting from simpler precursors such as bromoanthranilic acid .
  • One-Pot Reactions: Some synthetic routes employ one-pot strategies that streamline the process by combining multiple steps into a single reaction vessel .

The primary application of 5-bromo-2,3-dihydroquinolin-4(1H)-one lies in its role as an intermediate in organic synthesis. Its ability to undergo cross-coupling reactions facilitates the creation of complex molecular architectures that are essential in pharmaceuticals and agrochemicals. Additionally, its derivatives are being explored for their potential therapeutic effects against various diseases .

Interaction studies involving 5-bromo-2,3-dihydroquinolin-4(1H)-one often focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to disease mechanisms, warranting further investigation into its pharmacological properties. Understanding these interactions could lead to the development of novel therapeutic agents .

Several compounds share structural similarities with 5-bromo-2,3-dihydroquinolin-4(1H)-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-2,3-dihydroquinolin-4(1H)-oneBromine at the 6-positionDifferent substitution pattern affects reactivity
4-HydroxyquinolineHydroxy group at the 4-positionExhibits different biological activities
7-BromoquinolineBromine at the 7-positionPotentially different pharmacological profiles

Each of these compounds exhibits distinct reactivity and biological activity profiles due to variations in their substitution patterns. The unique position of the bromine atom in 5-bromo-2,3-dihydroquinolin-4(1H)-one allows it to participate in specific

The compound 5-Bromo-2,3-dihydroquinolin-4(1H)-one possesses the molecular formula C₉H₈BrNO [1] [2]. This molecular composition indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom within the molecular structure. The molar mass is 226.07 g/mol [1] [2] [3], which has been consistently reported across multiple chemical databases and supplier specifications.

The exact mass and monoisotopic mass are both 224.978912 Da [1] [2], representing the precise mass when considering the most abundant isotopes of each constituent element. The compound is registered under the CAS Registry Number 1391268-61-3 [1] [2] [3] [4] and has been assigned the MDL Number MFCD22426007 [4] [5].

Physical State, Color, and Morphology

5-Bromo-2,3-dihydroquinolin-4(1H)-one exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as a white to light yellow powder or crystalline solid [3] [4]. Various suppliers and chemical databases consistently report the compound's appearance as ranging from white to pale yellow, indicating minimal color variation under standard storage conditions.

The morphology of the compound is characterized by its crystalline nature, which is typical for quinolinone derivatives. The solid-state properties contribute to its stability and handling characteristics in laboratory and industrial applications.

Melting and Boiling Points

The melting point of 5-Bromo-2,3-dihydroquinolin-4(1H)-one is not available in the current literature [6] [4]. This absence of melting point data may be attributed to the compound's relatively recent synthesis and limited characterization studies compared to more established quinolinone derivatives.

The boiling point has been predicted to be 372.4±42.0 °C at 760 mmHg [6]. This relatively high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular interactions, including hydrogen bonding and aromatic stacking interactions typical of quinolinone structures.

Solubility Profile in Various Solvents

The solubility characteristics of 5-Bromo-2,3-dihydroquinolin-4(1H)-one reflect its molecular structure and polarity. The compound exhibits poor water solubility, with a reported value of 0.271 mg/ml or 0.0012 mol/l [7]. The Log S (ESOL) value is -2.92 [7], indicating limited aqueous solubility as predicted by topological methods.

The compound demonstrates moderate solubility in most organic solvents [8] and shows particular compatibility with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . This solubility pattern is characteristic of brominated quinolinone derivatives, where the aromatic ring system and the presence of the carbonyl group influence solvent interactions.

The general solubility pattern can be summarized as exhibiting poor water solubility but good organic solvent solubility [8] , making it suitable for organic synthesis applications but potentially limiting its direct biological applications without appropriate formulation strategies.

Density, Refractive Index, and Optical Properties

The density of 5-Bromo-2,3-dihydroquinolin-4(1H)-one is 1.6±0.1 g/cm³ [6]. This relatively high density is consistent with the presence of the bromine atom, which significantly contributes to the overall molecular weight and density of the compound.

The refractive index is reported as 1.600 [6], indicating the compound's optical properties and its interaction with light. This value is typical for aromatic compounds containing halogen substituents and provides information about the compound's optical behavior in solution and solid state.

These optical properties are relevant for analytical characterization methods and quality control procedures, particularly in spectroscopic and chromatographic analyses.

Thermal Stability and Decomposition

Specific thermal stability data for 5-Bromo-2,3-dihydroquinolin-4(1H)-one are limited in the current literature. The decomposition temperature has been reported as not available in safety data sheets [10]. However, the compound's flash point is 179.0±27.9 °C [6], providing important safety information for handling and storage procedures.

The auto-ignition temperature is also listed as not available [10], indicating that comprehensive thermal analysis studies have not been extensively conducted for this compound. This represents an area where further research would be valuable for complete characterization.

Partition Coefficient (logP) and Polar Surface Area

The partition coefficient (logP) of 5-Bromo-2,3-dihydroquinolin-4(1H)-one is 2.58 [6], indicating moderate lipophilicity. The XLogP3 value is 2.1 [1] [2], providing an alternative computational estimate of lipophilicity. These values suggest that the compound has balanced hydrophobic and hydrophilic characteristics, which is important for its potential biological activity and membrane permeability.

The topological polar surface area (PSA) is 29.1 Ų [1] [2] [11], reflecting the compound's polar surface characteristics. This relatively low PSA value is consistent with the presence of limited polar functional groups (carbonyl and nitrogen atoms) and suggests potential for good membrane permeability according to Lipinski's rule of five.

Vapor Pressure and Volatility

The vapor pressure of 5-Bromo-2,3-dihydroquinolin-4(1H)-one at 25°C is 0.0±0.8 mmHg [6], indicating extremely low volatility. This low vapor pressure is consistent with the compound's high molecular weight and strong intermolecular forces, making it suitable for applications where low volatility is desirable.

The low volatility also has implications for handling procedures, storage requirements, and potential environmental fate. The compound is unlikely to present significant vapor hazards under normal handling conditions.

Spectroscopic Signatures

Limited spectroscopic data are available for 5-Bromo-2,3-dihydroquinolin-4(1H)-one in the current literature. The compound can be characterized using standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

The SMILES notation is C1CNC2=C(C1=O)C(=CC=C2)Br [1] [2], providing a systematic representation of the molecular structure. The InChI representation is InChI=1S/C9H8BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2 [1] [2], offering a standardized chemical identifier for database searches and computational applications.

The InChI Key is ZVJZGPYDOMMMMA-UHFFFAOYSA-N [1] [2], providing a unique identifier for the compound in chemical databases. These molecular identifiers are essential for unambiguous identification and computational studies of the compound's properties and behavior.

PropertyValueReference
Molecular FormulaC₉H₈BrNO [1] [2]
Molecular Weight (g/mol)226.07 [1] [2] [3]
CAS Registry Number1391268-61-3 [1] [2] [3] [4]
Physical StateSolid [1] [2] [3]
AppearanceWhite to light yellow powder [3] [4]
Density (g/cm³)1.6±0.1 [6]
Boiling Point (°C)372.4±42.0 at 760 mmHg [6]
Water Solubility (mg/ml)0.271 [7]
LogP2.58 [6]
Topological PSA (Ų)29.1 [1] [2] [11]
Vapor Pressure (mmHg at 25°C)0.0±0.8 [6]
Flash Point (°C)179.0±27.9 [6]
Refractive Index1.600 [6]

XLogP3

2.1

Wikipedia

5-Bromo-2,3-dihydroquinolin-4(1H)-one

Dates

Last modified: 08-16-2023

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